Basicity Modulation via 3-Fluoro Substitution
The 3-fluoro substituent in 3-fluoro-4-(propan-2-yloxy)piperidine is expected to depress the piperidine nitrogen pKa by approximately 2.0–2.5 log units compared to the non-fluorinated analog 4-isopropoxypiperidine (predicted pKa = 9.89 ± 0.10) . This estimate is grounded in the measured pKa difference between 3-fluoropiperidine (pKa = 8.48 ± 0.10, predicted) and unsubstituted piperidine (pKa ≈ 10.5–11.2) . The Le Roch et al. (2024) chemoinformatic analysis of a library of fluorinated piperidines confirmed that fluorine substitution notably lowers calculated pKa values across multiple scaffolds, a reduction directly correlated with decreased affinity for hERG potassium channels and consequently lower predicted cardiac toxicity risk [1]. For procurement decisions, this means the target compound offers a pre-validated basicity window distinct from the non-fluorinated 4-isopropoxypiperidine scaffold, which lacks this built-in hERG de-risking feature.
| Evidence Dimension | Piperidine nitrogen basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Estimated pKa ≈ 7.5–8.5 (based on combined 3-F inductive effect superimposed on 4-isopropoxypiperidine scaffold) |
| Comparator Or Baseline | 4-Isopropoxypiperidine: pKa = 9.89 ± 0.10 (predicted); 3-Fluoropiperidine: pKa = 8.48 ± 0.10 (predicted); Piperidine: pKa ≈ 10.5–11.2 |
| Quantified Difference | Calculated pKa reduction of ~1.4–2.4 units vs. non-fluorinated 4-isopropoxypiperidine; consistent with ~2.0 unit reduction observed for 3-fluoropiperidine vs. piperidine |
| Conditions | pKa values are predicted (ACD/Labs or similar) for 4-isopropoxypiperidine and 3-fluoropiperidine; piperidine pKa is experimentally determined in aqueous solution |
Why This Matters
A ~2-unit pKa reduction translates to ~100-fold lower concentration of the protonated (potentially hERG-binding) species at physiological pH, directly informing fragment prioritization in cardiac safety-conscious drug discovery programs.
- [1] Le Roch M, Renault J, Argouarch G, Lenci E, Trabocchi A, Roisnel T, Gouault N, Lalli C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J Org Chem. 2024;89(7):4932-4946. doi:10.1021/acs.joc.4c00143. View Source
